
5-fluoro-N-methyl-2-nitroaniline
Overview
Description
Preparation Methods
Reductive Methylation of 5-Fluoro-2-Nitroaniline
Reaction Overview
A widely documented approach involves reductive methylation of 5-fluoro-2-nitroaniline using formaldehyde derivatives and reducing agents. This method adapts protocols from analogous nitroaniline derivatives, such as the synthesis of 2-fluoro-N-methyl-5-nitroaniline .
Procedure
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Starting Materials :
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5-Fluoro-2-nitroaniline (20.0 g, 128.2 mmol)
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Paraformaldehyde (16.0 g, 533.3 mmol)
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Sodium methoxide (3.4 g, 63 mmol)
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Sodium borohydride (9.7 g, 255.2 mmol)
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Conditions :
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Solvent: Methanol (500 mL)
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Temperature: Room temperature
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Reaction Time: 16 hours (alkylation), 15 minutes (reduction)
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Steps :
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Dissolve 5-fluoro-2-nitroaniline and paraformaldehyde in methanol.
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Add NaOMe dropwise to initiate imine formation.
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Reduce the intermediate with NaBH4 in two aliquots.
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Quench with 1M KOH, precipitate the product, and isolate via filtration.
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Mechanistic Insights
The reaction proceeds via imine formation between the primary amine and formaldehyde, followed by borohydride reduction to the secondary amine. The nitro group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate .
Nitration of N-Methyl-5-Fluoroaniline
Regioselective Nitration Strategy
Nitration of N-methyl-5-fluoroaniline introduces the nitro group at the ortho position relative to the fluorine atom. This method relies on the directing effects of substituents, though explicit literature on the target compound is limited.
Procedure
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Starting Material :
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N-Methyl-5-fluoroaniline
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Nitrating Agent :
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Concentrated HNO3 (90%) and H2SO4 (10%)
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Conditions :
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Temperature: 0–5°C (controlled to prevent over-nitration)
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Reaction Time: 4–6 hours
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Workup :
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Neutralize with ice-water, extract with dichloromethane, and purify via recrystallization.
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Challenges
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Regioselectivity : Competing meta-directing effects of the methylamino group may require tailored conditions.
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Byproducts : Over-nitration or oxidation of the methyl group necessitates precise stoichiometry .
High-Pressure Amination of Fluorinated Nitrobenzenes
Adaptation from Chlorinated Analogues
A patent describing the synthesis of 5-chloro-2-nitroaniline via high-pressure amination provides a template for fluoro-substituted variants.
Procedure
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Starting Material :
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2,4-Difluoronitrobenzene
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Amination :
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React with methylamine under high pressure (90–160°C, 2–10 hours).
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Isolation :
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Cool, filter ammonium chloride byproduct, and crystallize the product from solvent.
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Modifications for Fluoro Derivatives
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Catalyst : Lewis acids (e.g., ZnCl2) enhance electrophilic substitution.
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Solvent : Polar aprotic solvents (e.g., DMF) improve solubility .
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Emerging Techniques and Optimization
Catalytic Reductive Amination
Recent advances employ transition-metal catalysts (e.g., Pd/C) to facilitate one-pot methylation and nitration, though experimental details remain proprietary.
Solvent-Free Mechanochemistry
Tribochemical methods using ball mills show promise for reducing solvent waste, particularly in nitration steps .
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 5-fluoro-N-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-fluoro-N-methyl-2-nitroaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique substitution pattern makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The presence of the nitro group and fluorine atom can influence the compound’s interaction with biological targets, making it a candidate for drug development .
Industry: The compound is also used in the production of dyes and pigments, where its chemical properties contribute to the color and stability of the final products .
Mechanism of Action
The mechanism of action of 5-fluoro-N-methyl-2-nitroaniline in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₇H₇FN₂O₂
- Molecular Weight : 170.14 g/mol
- CAS Number: Not explicitly listed in the evidence, but structurally related compounds (e.g., 5-fluoro-2-nitroaniline) are documented under CAS 2369-11-1 .
Synthesis :
5-Fluoro-N-methyl-2-nitroaniline is synthesized via nucleophilic aromatic substitution. For example, 1,5-difluoro-2-nitrobenzene reacts with aqueous methylamine at 0°C under a nitrogen atmosphere, yielding the product in 99% purity . The reaction’s efficiency highlights the compound’s accessibility for industrial and research applications.
Structural Features :
- Substituents : A fluorine atom at position 5, a nitro group at position 2, and a methyl group attached to the amine nitrogen.
- Electronic Effects: The nitro group (-NO₂) and fluorine (-F) are strong electron-withdrawing groups, influencing reactivity and stability.
Comparative Analysis with Structural Analogs
Positional Isomers
(a) 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
- Key Differences :
- Substituent Positions : In 5-nitro-2-fluoroaniline, the nitro group is at position 5 and fluorine at position 2; the reverse applies to 2-nitro-5-fluoroaniline.
- Reactivity : The nitro group’s position significantly impacts electrophilic substitution reactions. For example, nitration or halogenation occurs preferentially at positions ortho/para to existing substituents.
- Spectroscopic Signatures : Infrared (IR) and NMR spectra differ due to distinct electronic environments. For instance, the nitro group’s position alters hydrogen bonding and dipole-dipole interactions .
(b) 2-Fluoro-4-nitroaniline (CAS 369-35-7)
- Structure : Fluorine at position 2 and nitro at position 3.
- Applications : Used in the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a precursor for bioactive molecules .
Functional Group Variants
(a) 5-Fluoro-2-nitroaniline (CAS 2369-11-1)
- Structure : Lacks the N-methyl group present in the target compound.
- Properties :
(b) 5-Methoxy-N-methyl-2-nitroaniline (CAS 60049-83-4)
- Structure : Methoxy (-OCH₃) replaces fluorine at position 4.
- Electronic Effects : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters resonance stabilization and reaction pathways .
(c) 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9)
- Structure : Combines methoxy (position 2), nitro (position 5), and fluorine (position 4).
- Reactivity : The methoxy group directs electrophilic attacks to specific positions, while fluorine enhances stability via inductive effects .
Methyl-Substituted Analogs
(a) 5-Fluoro-2-methylaniline (CAS 367-29-3)
- Structure : Methyl group at position 2 instead of nitro.
- Applications : Primarily used in polymer chemistry and as a building block for heterocyclic compounds .
(b) 4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline
- Structure : Incorporates a furan-methyl group.
Research Implications
- Pharmaceutical Potential: The N-methyl group in this compound may enhance metabolic stability compared to non-methylated analogs, making it a candidate for drug development .
- Synthetic Flexibility : Structural analogs like 2-fluoro-4-nitroaniline demonstrate the compound’s versatility in forming complex heterocycles .
- Spectroscopic Differentiation : Studies on fluoroaniline isomers highlight the importance of NMR and IR spectroscopy in distinguishing positional isomers .
Biological Activity
5-Fluoro-N-methyl-2-nitroaniline is an organic compound notable for its biological activity, characterized by the presence of a nitro group (-NO2) and a fluorine atom attached to a benzene ring, along with a methyl group linked to the nitrogen atom. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential applications.
Chemical Structure and Properties
- Molecular Formula : C7H7FN2O2
- Molecular Weight : Approximately 170.14 g/mol
- Functional Groups : Nitro group (-NO2), Fluorine atom (F), Methyl group (-CH3)
The presence of these functional groups influences the compound's reactivity and biological properties, making it an interesting subject for research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group suggests potential for redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism can affect cellular functions and contribute to the compound's pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens, suggesting its potential use as an antibacterial or antifungal agent.
- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cell lines, which may be leveraged in cancer therapy.
- Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity, which could be useful in therapeutic contexts.
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) |
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HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These findings suggest that this compound has potential applications in cancer treatment through its cytotoxic effects on tumor cells.
Safety and Toxicology
While exploring its biological activity, safety assessments are crucial. The compound is classified as harmful if swallowed and causes skin irritation. Acute toxicity studies indicate a lethal dose of approximately 75 mg/kg in animal models, underscoring the need for careful handling and further toxicological evaluations .
Q & A
Q. What are the optimal synthetic routes for preparing 5-fluoro-N-methyl-2-nitroaniline, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves sequential functionalization of an aniline derivative. A plausible route includes:
Nitration : Introduce the nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
Fluorination : Electrophilic fluorination via diazotization followed by Balz-Schiemann reaction or direct fluorination using Selectfluor™ .
N-Methylation : Methylation of the aniline nitrogen using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
Key Factors :
- Temperature control during nitration prevents decomposition.
- Solvent polarity (e.g., DMF vs. THF) affects methylation efficiency.
- Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent positions. The N-methyl group appears as a singlet (~δ 3.0 ppm), while aromatic protons show splitting patterns due to fluorine coupling .
- HRMS : Confirms molecular formula (C₇H₆FN₂O₂) with high mass accuracy (<5 ppm error) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% typical) .
Resolution Strategy :
Design a fractional factorial experiment varying base, solvent, and temperature.
Use ANOVA to identify significant factors (e.g., solvent dryness: p < 0.05) .
Optimize conditions via response surface methodology (RSM).
Q. What methodologies are recommended for assessing the biological activity of this compound in drug discovery?
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or N-ethyl derivatives) to identify critical substituents .
Advanced Research Question
- pKa Prediction : Use COSMO-RS or DFT to estimate the amine group’s pKa (~1.5–2.0), indicating protonation in acidic conditions .
- Degradation Pathways : Molecular dynamics (MD) simulations reveal hydrolysis of the nitro group to nitroso under strong alkaline conditions (pH > 10) .
Methodological Note : Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .
Properties
IUPAC Name |
5-fluoro-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNXIOVYVAKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120381-42-2 | |
Record name | 5-fluoro-N-methyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.